molecular formula C12H7ClO3S2 B13375756 2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid

2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid

Cat. No.: B13375756
M. Wt: 298.8 g/mol
InChI Key: LDJOCBLPZJJTJQ-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a thienyl group through a carbonyl sulfanyl bridge

Properties

Molecular Formula

C12H7ClO3S2

Molecular Weight

298.8 g/mol

IUPAC Name

2-(3-chlorothiophene-2-carbonyl)sulfanylbenzoic acid

InChI

InChI=1S/C12H7ClO3S2/c13-8-5-6-17-10(8)12(16)18-9-4-2-1-3-7(9)11(14)15/h1-6H,(H,14,15)

InChI Key

LDJOCBLPZJJTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC(=O)C2=C(C=CS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid typically involves the following steps:

    Formation of the Thienyl Carbonyl Intermediate: The initial step involves the chlorination of thiophene to form 3-chlorothiophene

    Coupling with Benzoic Acid: The 3-chloro-2-thienylcarbonyl chloride is then reacted with benzoic acid in the presence of a base, such as pyridine, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienylcarbonyl)benzoic acid: Similar structure but lacks the chlorine atom.

    3-Chloro-2-thienylcarbonyl derivatives: Various derivatives with different substituents on the benzoic acid moiety.

Uniqueness

2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid is unique due to the presence of both a chlorine atom and a thienyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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